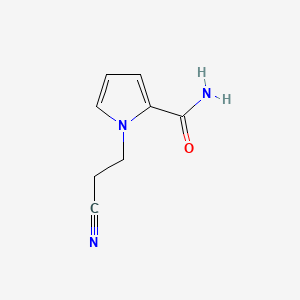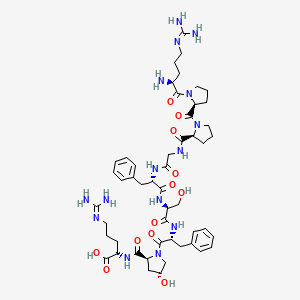
Galaxolidone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Galaxolidone is an organic heterotricyclic compound that is a major transformation product of the synthetic musk compound known as galaxolide. It is commonly found in the environment alongside its parent compound. This compound is known for its unique chemical structure and properties, which make it an important subject of study in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
Galaxolidone can be synthesized from galaxolide through a series of chemical reactions. The primary synthetic route involves the oxidation of galaxolide to produce this compound. This transformation typically occurs under environmental conditions, such as exposure to sunlight and microbial activity .
Industrial Production Methods
Industrial production of this compound is not as common as its synthesis in laboratory settings. the compound can be produced on a larger scale through controlled oxidation processes using specific oxidizing agents and catalysts to ensure high yield and purity .
化学反应分析
Types of Reactions
Galaxolidone undergoes various chemical reactions, including:
Oxidation: The primary reaction that converts galaxolide to this compound.
Reduction: this compound can be reduced back to galaxolide under specific conditions.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the synthesis of this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Catalysts such as aluminum chloride are used in various reactions involving this compound.
Major Products
The major product formed from the oxidation of galaxolide is this compound. Other minor products may include various oxidized derivatives depending on the reaction conditions .
科学研究应用
Galaxolidone has several scientific research applications, including:
Environmental Studies: this compound is studied for its presence and impact in aquatic environments.
Toxicology: Research on this compound includes its potential toxic effects on aquatic life and its role as an endocrine disruptor.
Analytical Chemistry: This compound is used as a reference compound in analytical methods for detecting synthetic musks in environmental samples.
作用机制
The mechanism of action of galaxolidone involves its interaction with various molecular targets and pathways. It is known to act as an endocrine disruptor, affecting hormone regulation in aquatic organisms. The compound can bind to hormone receptors, leading to altered gene expression and physiological effects .
相似化合物的比较
Similar Compounds
Galaxolide: The parent compound of galaxolidone, known for its use as a synthetic musk in fragrances.
Musk Ketone: Another synthetic musk with similar properties and applications.
Musk Xylene: A synthetic musk used in perfumery with comparable environmental and toxicological profiles.
Uniqueness
This compound is unique due to its specific chemical structure and its role as a transformation product of galaxolide. Its presence in the environment and potential ecological risks make it a compound of significant interest in environmental science and toxicology .
属性
IUPAC Name |
4,6,6,7,8,8-hexamethyl-4,7-dihydro-3H-cyclopenta[g]isochromen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-10-9-20-16(19)13-8-15-14(7-12(10)13)17(3,4)11(2)18(15,5)6/h7-8,10-11H,9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMHPYRIXBRRQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)C2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10881089 |
Source


|
| Record name | Galaxolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10881089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507442-49-1 |
Source


|
| Record name | Galaxolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10881089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is there growing concern about galaxolidone in the environment?
A1: this compound is a transformation product of galaxolide, a synthetic musk fragrance widely used in personal care and household products. Both galaxolide and this compound are persistent in the environment and have been detected in various matrices, including wastewater, surface water, sediment, and even biota. [, , , ]
Q2: How do the concentrations of this compound and galaxolide compare in the environment?
A2: Studies have reported varying ratios of this compound to galaxolide (HHCB-lac:HHCB) in different environmental media, ranging from 0.01 to 10. This suggests that the transformation of galaxolide to this compound is influenced by environmental factors and can vary significantly across locations. []
Q3: What are the potential ecological risks of this compound?
A3: Although research on this compound's toxicity is still limited compared to galaxolide, some studies indicate potential endocrine-disrupting effects. [, ] A study utilizing the Endocrine Disruptome platform confirmed endocrine effects of both galaxolide and this compound, highlighting the need for further investigation into their potential human health impacts. [] More research is crucial to fully understand the long-term ecological risks posed by this compound.
Q4: How is this compound being studied in the context of wastewater treatment?
A4: Researchers are investigating the removal of this compound and other micropollutants during wastewater treatment processes. A study in Northern Italy investigated the removal, adsorption, and biodegradation of polycyclic musk fragrances, including this compound, in a conventional activated sludge wastewater treatment plant. [] Understanding the fate of this compound in these systems is essential for developing strategies to mitigate its release into the environment.
Q5: Can nontargeted analysis help us understand the occurrence and sources of this compound?
A5: Yes, nontargeted analysis using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) has proven valuable in identifying this compound and other emerging contaminants in complex environmental samples. [, , , ] Combining suspect and nontarget screening with mass balance modeling can further elucidate the sources, fate, and transport of this compound in aquatic systems. []
Q6: What are the implications of detecting this compound in drinking water sources?
A6: The detection of this compound in river water, a source of drinking water in certain regions, raises concerns about potential human exposure through drinking water consumption. [] While current treatment technologies may not efficiently remove these emerging contaminants, further research is needed to assess the effectiveness of advanced treatment processes in removing this compound and similar micropollutants.
Q7: Are there any specific case studies that highlight the presence and behavior of this compound in the environment?
A7: Yes, several studies have investigated this compound in specific environmental settings. One study focused on identifying water constituents unique to septic tanks in South Florida, revealing this compound as a potential tracer for septic tank effluent in the environment. [] Another study analyzed micropollutants in sewage sludge during composting and observed a decrease in this compound concentrations, suggesting its degradation under thermophilic composting conditions. [] These case studies provide valuable insights into the transport, persistence, and potential degradation pathways of this compound in different environmental compartments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B590744.png)
![1-[2,6-DICHLORO-4-(FLUOROMETHYL)PHENYL]-3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER](/img/structure/B590747.png)



![2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B590751.png)
![Oxovanadium(2+);5,18,31,44-tetraphenyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene](/img/structure/B590753.png)

